molecular formula C19H19FN4O B2718009 N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329080-42-4

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2718009
CAS RN: 329080-42-4
M. Wt: 338.386
InChI Key: VIYDXLYTDDIBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (NCFPA) is a compound that has been increasingly studied in recent years due to its potential applications in various fields, including biomedical research, drug discovery, and environmental science. NCFPA is a synthetic compound with a unique structure, which is composed of two aromatic rings connected by a piperazine moiety and a carboxyl group. NCFPA has been found to possess a variety of biological activities, such as anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, NCFPA has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), and it has been studied for its potential use in treating various diseases.

Scientific Research Applications

Therapeutic Uses and Drug Design

Piperazine derivatives, including N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, have been extensively researched for their therapeutic uses. These compounds exhibit a wide range of pharmacological activities, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The piperazine moiety is particularly notable for its central nervous system (CNS) activities, although recent studies have expanded its potential to other therapeutic areas. The structural flexibility of piperazine allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery processes. The modification of substituents on the piperazine ring significantly impacts the medicinal potential of the resultant molecules, underlining the importance of this chemical structure in the development of new therapeutics (Rathi, Syed, Shin, & Patel, 2016).

Environmental and Toxicological Studies

In addition to therapeutic uses, scientific research has also explored the environmental impact and toxicological profiles of compounds related to N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide. These studies aim to understand the persistence of such compounds in the environment and their potential toxicity to humans and other organisms. For instance, the removal of pharmaceutical compounds from water and their transformation pathways in various environmental compartments are critical areas of research, highlighting the need for effective treatment technologies to mitigate the environmental impact of these substances (Vo et al., 2019).

properties

IUPAC Name

N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-6-2-4-8-18(16)24-11-9-23(10-12-24)14-19(25)22-17-7-3-1-5-15(17)13-21/h1-8H,9-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYDXLYTDDIBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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